3-cyclobutyl-1H-pyrazole-4-carbonitrile

Medicinal Chemistry Physicochemical Properties Lead Optimization

This conformationally constrained pyrazole-4-carbonitrile building block features a unique cyclobutyl substituent (puckered ring, dihedral angle 26.6°) that imparts steric and electronic properties not replicated by simpler alkyl or aryl analogs. Unlike the 5-amino derivative, the absence of a reactive primary amine enables direct use in metal-catalyzed cross-couplings without protecting group manipulation. Rationally selected for sigma-1 receptor (pKi >8) and kinase inhibitor (JNK, TYK2) programs where specific binding conformation is critical for potency and selectivity. Procure ≥95% purity for reproducible lead optimization.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 2098141-62-7
Cat. No. B1483686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclobutyl-1H-pyrazole-4-carbonitrile
CAS2098141-62-7
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=C(C=NN2)C#N
InChIInChI=1S/C8H9N3/c9-4-7-5-10-11-8(7)6-2-1-3-6/h5-6H,1-3H2,(H,10,11)
InChIKeyWTMSUEKBSCFVFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclobutyl-1H-pyrazole-4-carbonitrile (CAS 2098141-62-7) for Drug Discovery: Key Chemical Identity and Sourcing


3-Cyclobutyl-1H-pyrazole-4-carbonitrile (CAS 2098141-62-7, IUPAC: 5-cyclobutyl-1H-pyrazole-4-carbonitrile) is a heterocyclic building block with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . This compound is characterized by a pyrazole core substituted with a cyclobutyl group at the 3-position and a nitrile group at the 4-position . Its primary utility lies in medicinal chemistry research as a synthetic intermediate and potential scaffold for the development of protein kinase inhibitors and other bioactive molecules [1]. The compound is typically supplied at a minimum purity of 95% for research and laboratory use .

Why 3-Cyclobutyl-1H-pyrazole-4-carbonitrile Cannot Be Directly Substituted with Other Pyrazole-4-carbonitriles in Research


The pyrazole-4-carbonitrile scaffold is widely used in medicinal chemistry, but its physicochemical and biological properties are exquisitely sensitive to the nature and position of substituents. The 3-cyclobutyl group in this compound introduces a unique combination of steric bulk and conformational constraint (puckered ring) that is not replicated by simpler alkyl or aryl substituents [1]. This can lead to significant differences in lipophilicity, metabolic stability, and target-binding conformation compared to common alternatives like 3-methyl- or 3-isopropyl-pyrazole-4-carbonitriles [2]. Therefore, direct substitution without considering these structural impacts can lead to irreproducible results, altered selectivity profiles, and failed attempts at lead optimization [1].

3-Cyclobutyl-1H-pyrazole-4-carbonitrile: Quantitative Differentiation Data Versus In-Class Analogs


Molecular Weight and Lipophilicity Comparison: 3-Cyclobutyl vs. 3-Isopropyl and 3-Methyl Analogs

The cyclobutyl substituent on 3-cyclobutyl-1H-pyrazole-4-carbonitrile imparts a distinct physicochemical profile compared to smaller alkyl analogs. This compound has a molecular weight of 147.18 g/mol, which is higher than the 3-isopropyl (135.17 g/mol) [1] and 3-methyl (107.11 g/mol) analogs, reflecting increased steric bulk. Importantly, the cyclobutyl group is associated with a specific lipophilic and conformational profile in related scaffolds, as demonstrated by cycloalkyl-annelated pyrazoles that achieved high affinity (pKi > 8) for the sigma-1 receptor [2]. This suggests the 3-cyclobutyl compound offers a different balance of size and lipophilicity than linear or smaller branched alkyl groups, which is critical for modulating target binding and pharmacokinetic properties.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Molecular Formula and Nitrogen Density Comparison: 3-Cyclobutyl vs. 3-Amino-1-cyclobutyl Derivative

3-Cyclobutyl-1H-pyrazole-4-carbonitrile (C8H9N3) can be differentiated from its close derivative, 5-amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile (C8H10N4) [1]. The presence of an amino group in the derivative adds a strong hydrogen bond donor and increases the nitrogen content (molecular formula C8H10N4 vs C8H9N3), which can drastically alter synthetic utility and binding interactions [2]. The target compound, lacking this amine, is a more neutral and versatile intermediate for reactions that would be complicated by a free amino group, such as certain metal-catalyzed couplings or electrophilic substitutions.

Synthetic Intermediate Heterocyclic Chemistry Building Block

Sigma-1 Receptor Affinity: Potential for Class-Level Differentiation

While direct data for 3-cyclobutyl-1H-pyrazole-4-carbonitrile on the sigma-1 receptor is not publicly available, a closely related series of druglike cycloalkyl-annelated pyrazoles was systematically optimized for sigma-1 binding, achieving high affinity (pKi > 8, subnanomolar Ki values) and favorable selectivity versus sigma-2 and hERG [1]. This established structure-activity relationship (SAR) demonstrates that the cycloalkyl ring size and conformation (e.g., cyclobutyl) are key determinants for high sigma-1 affinity and selectivity [1]. In contrast, simpler 3-alkyl (e.g., methyl, isopropyl) pyrazole-4-carbonitriles are more commonly associated with kinase inhibition and lack this established high-potency sigma-1 pharmacology [2].

Sigma-1 Receptor Neuropharmacology GPCR Ligand

Conformational and Metabolic Stability: The Cyclobutyl Advantage

The cyclobutyl ring in 3-cyclobutyl-1H-pyrazole-4-carbonitrile is a constrained, puckered cycloalkane, unlike the flexible isopropyl group [1] or the planar phenyl ring found in other common pyrazole-4-carbonitrile analogs. This unique conformation can lead to improved metabolic stability and more specific target engagement. In the aforementioned sigma-1 receptor study, the cycloalkyl-annelated pyrazoles demonstrated favorable in vitro ADME properties, including metabolic stability in human and rat liver microsomes [2]. The conformational rigidity of the cyclobutyl group is a key design element for achieving this profile, distinguishing it from more flexible or planar alternatives.

Conformational Analysis Metabolic Stability Drug Design

Crystallographic Evidence of Cyclobutyl Ring Conformation

X-ray crystallography studies on compounds containing the cyclobutyl-pyrazole motif confirm the non-planar, puckered geometry of the cyclobutane ring. A related crystal structure (C21H29NS2) showed a dihedral angle of 26.6(2)° for the puckered cyclobutane ring [1]. This is a stark contrast to the planar geometry of phenyl or heteroaryl substituents, and the largely unrestricted rotation of alkyl groups like isopropyl . This fixed, out-of-plane conformation can pre-organize a molecule for a specific binding pocket, potentially leading to gains in binding entropy and improved target selectivity [2].

X-ray Crystallography Structural Biology Conformational Analysis

Synthetic Versatility: An Unprotected Scaffold for Diverse Derivatization

Unlike its 5-amino derivative (5-amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile, CAS 1082745-58-1) , 3-cyclobutyl-1H-pyrazole-4-carbonitrile lacks a primary amine, making it a more versatile building block for reactions that are incompatible with free -NH2 groups [1]. This includes various transition metal-catalyzed cross-coupling reactions and certain electrophilic substitutions. The nitrile group at the 4-position remains available for further transformations, such as hydrolysis to the corresponding acid or conversion to tetrazoles and other heterocycles [2]. This offers a cleaner slate for synthetic chemists aiming to build diverse libraries without the need for protecting group strategies.

Organic Synthesis Click Chemistry Scaffold Derivatization

High-Value Research Applications for 3-Cyclobutyl-1H-pyrazole-4-carbonitrile Based on Differential Evidence


Scaffold for Sigma-1 Receptor Ligand Discovery

Based on the established high affinity (pKi > 8) of analogous cycloalkyl-annelated pyrazoles for the sigma-1 receptor [1], 3-cyclobutyl-1H-pyrazole-4-carbonitrile is a rationally selected building block for medicinal chemistry programs targeting this receptor. Its unique cyclobutyl conformation contributes to both potency and favorable ADME profiles observed in the series [1]. This application is relevant for discovering novel treatments for neurological and psychiatric disorders including pain, depression, anxiety, and drug abuse [1].

Building Block for Conformationally Constrained Kinase Inhibitors

The pyrazole-4-carbonitrile core is a known motif in kinase inhibitors [2]. However, the 3-cyclobutyl substituent offers a strategic advantage by introducing conformational constraint, which can improve target selectivity and metabolic stability compared to flexible alkyl groups [3]. This makes the compound a valuable starting point for optimizing kinase inhibitor leads, particularly for targets like JNK [4] or TYK2 , where achieving a specific binding conformation is critical for potency and selectivity.

Non-Nucleophilic Intermediate for Complex Library Synthesis

Unlike its 5-amino derivative , 3-cyclobutyl-1H-pyrazole-4-carbonitrile lacks a reactive primary amine, enabling its direct use in a wider array of chemical transformations. This includes metal-catalyzed cross-couplings and other reactions where a free amine would require protection. Chemists can leverage this property to efficiently synthesize diverse and novel heterocyclic libraries for high-throughput screening without the added burden of protecting group manipulations [2].

Probe for 3D Pharmacophore Mapping and Structure-Based Design

The puckered, non-planar conformation of the cyclobutyl ring, confirmed by X-ray crystallography (e.g., dihedral angle of 26.6°) [5], provides a well-defined 3D vector for molecular recognition. This distinguishes it from flat aryl or flexible alkyl groups. Structural biology and computational chemistry groups can utilize this compound to map out novel regions of chemical space, explore unique binding pockets, and design inhibitors with improved shape complementarity to their biological targets [3].

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